molecular formula C17H12ClN3O B11578255 2-Amino-6-(4-chlorophenyl)-4-(furan-2-yl)-5-methylpyridine-3-carbonitrile

2-Amino-6-(4-chlorophenyl)-4-(furan-2-yl)-5-methylpyridine-3-carbonitrile

Cat. No.: B11578255
M. Wt: 309.7 g/mol
InChI Key: VSINURFXPMCFPD-UHFFFAOYSA-N
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Description

2-Amino-6-(4-chlorophenyl)-4-(furan-2-yl)-5-methylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-chlorophenyl)-4-(furan-2-yl)-5-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with 2-amino-3-cyanopyridine under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-chlorophenyl)-4-(furan-2-yl)-5-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSH) in polar solvents.

Major Products

    Oxidation: Formation of furanone derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Amino-6-(4-chlorophenyl)-4-(furan-2-yl)-5-methylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-chlorophenyl)-4-(furan-2-yl)-5-methylpyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-(4-bromophenyl)-4-(furan-2-yl)-5-methylpyridine-3-carbonitrile
  • 2-Amino-6-(4-methylphenyl)-4-(furan-2-yl)-5-methylpyridine-3-carbonitrile

Uniqueness

2-Amino-6-(4-chlorophenyl)-4-(furan-2-yl)-5-methylpyridine-3-carbonitrile is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different substituents, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C17H12ClN3O

Molecular Weight

309.7 g/mol

IUPAC Name

2-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-5-methylpyridine-3-carbonitrile

InChI

InChI=1S/C17H12ClN3O/c1-10-15(14-3-2-8-22-14)13(9-19)17(20)21-16(10)11-4-6-12(18)7-5-11/h2-8H,1H3,(H2,20,21)

InChI Key

VSINURFXPMCFPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1C2=CC=C(C=C2)Cl)N)C#N)C3=CC=CO3

Origin of Product

United States

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